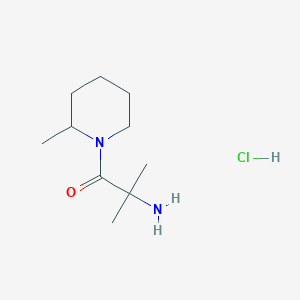
2-Amino-2-methyl-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride
Descripción general
Descripción
2-Amino-2-methyl-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Amino-2-methyl-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride, commonly referred to as a piperidine derivative, is an amino ketone characterized by its unique structure that includes an amino group and a piperidine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₀H₂₁ClN₂O
- CAS Number : 1220036-74-7
- Molecular Structure : The compound features a ketone functional group and an amino group attached to a piperidine ring, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound is known to modulate the activity of specific enzymes and receptors, thereby influencing several biochemical pathways. Notably, it may act as a neurotransmitter modulator, affecting dopamine and serotonin pathways which are crucial in mood regulation and cognitive functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- CNS Stimulation : It has been shown to have stimulant properties similar to other piperidine derivatives, potentially impacting mood and alertness.
- Antidepressant Activity : Preliminary studies suggest that it may possess antidepressant-like effects in animal models, warranting further investigation into its therapeutic potential.
- Analgesic Properties : Some studies indicate possible analgesic effects, making it a candidate for pain management research.
Case Studies
- CNS Effects : In a study conducted on rodent models, this compound demonstrated increased locomotor activity compared to control groups, suggesting stimulant effects.
- Antidepressant Potential : Another investigation assessed the compound's impact on depressive behaviors. Results indicated that administration led to significant reductions in immobility time in forced swim tests, paralleling results seen with established antidepressants .
- Pain Management : A recent study explored the analgesic effects of the compound using thermal nociception tests. The findings showed that the compound significantly reduced pain responses in treated subjects compared to untreated controls .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Amino-2-methyl-1-propanol | Lacks piperidine ring | Limited CNS activity |
| 2-Amino-2-methyl-1-butanone | Similar structure | Moderate stimulant effects |
| 1-(2-Methyl-1-piperidinyl)-2-propanone | Similar piperidine structure | Stronger stimulant properties |
Propiedades
IUPAC Name |
2-amino-2-methyl-1-(2-methylpiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-8-6-4-5-7-12(8)9(13)10(2,3)11;/h8H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPPRGIGQBMCKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















